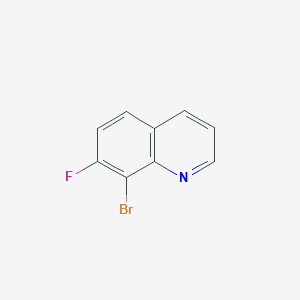

8-Bromo-7-fluoroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromo-7-fluoroquinoline is a compound with the CAS Number: 1420790-22-2 . It has a molecular weight of 226.05 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H5BrFN . The InChI Code for this compound is 1S/C9H5BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at 4°C .科学的研究の応用

Photoremovable Protecting Group for Physiological Use

8-Bromo-7-hydroxyquinoline (BHQ) demonstrates significant potential as a photoremovable protecting group for caged biomolecules. This application is particularly relevant in studying cell physiology as BHQ can be efficiently photolyzed to release bioactive molecules such as neurotransmitters and drugs. Its stability in the dark, water solubility, low fluorescence levels, and synthetic accessibility make it an ideal candidate for regulating the action of biological effectors in cell and tissue culture, especially using two-photon excitation (2PE) technology (Zhu, Pavlos, Toscano, & Dore, 2006).

Antibacterial Properties

8-Nitrofluoroquinolone derivatives, closely related to 8-bromo-7-fluoroquinoline, have been studied for their antibacterial properties. These derivatives have shown significant activity against various gram-positive and gram-negative bacterial strains, indicating potential applications in the development of new antibacterial drugs (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

In Vitro Cytotoxic Studies

Studies on 8-hydroxyquinoline derived thiosemicarbazones and their metal complexes have revealed promising in vitro cytotoxic activities against certain cancer cell lines. The metal complexes, particularly Co(III) complexes, have shown enhanced antiproliferative activity, suggesting potential applications in cancer therapy (Kotian, Kamat, Naik, Kokare, Kumara, Lokanath Neratur, Kumbar, Bhat, & Revankar, 2021).

Corrosion Detection in Coatings

8-Hydroxyquinoline has been successfully used as a ferric ion sensitive indicator in epoxy coatings for detecting corrosion. Its incorporation into coatings allows for early-stage corrosion detection through fluorescence in regions where Fe2+/Fe3+ ions are produced, highlighting its potential application in materials science and engineering (Roshan, Dariani, & Mokhtari, 2018).

Fluorogenic Sensing of Metal Ions

8-Hydroxyquinoline-based ligands with extended conjugated fluorophores have been designed for turn-on and ratiometric sensing of cations. These compounds show promise in the development of fluorescence-based sensor arrays for distinguishing between various cationic analytes (Palacios, Wang, Montes, Zyryanov, Hausch, Jursíková, & Anzenbacher, 2007).

Safety and Hazards

特性

IUPAC Name |

8-bromo-7-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZVXGUTJUGURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)Br)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2668285.png)

![5-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2668286.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate](/img/structure/B2668288.png)

![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2668290.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2668295.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide](/img/structure/B2668298.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2668301.png)

![1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2668303.png)